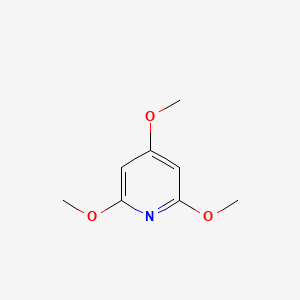

2,4,6-Trimethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-10-6-4-7(11-2)9-8(5-6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUYTITXRVKOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457535 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-88-7 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Utility of a Hindered Base: A Technical Guide to 2,4,6-Trimethylpyridine

An In-depth Exploration of its Core Physicochemical Properties and Applications for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern organic synthesis, the precise control of reactivity is paramount. The choice of base can dictate the outcome of a reaction, steering it towards the desired product while minimizing side reactions. Among the arsenal of bases available to the synthetic chemist, 2,4,6-trimethylpyridine, also known as 2,4,6-collidine, occupies a unique and valuable niche. This technical guide provides an in-depth exploration of the fundamental basic properties of 2,4,6-trimethylpyridine, offering insights into the causality behind its selection in various synthetic transformations.

The Foundation of Function: Physicochemical Properties

2,4,6-Trimethylpyridine is a heterocyclic aromatic organic compound, a derivative of pyridine with three methyl groups substituted at the 2, 4, and 6 positions.[1] This substitution pattern is the cornerstone of its unique reactivity.

Basicity: A Tale of Two Effects

The basicity of an amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. In 2,4,6-trimethylpyridine, the electron-donating inductive effect of the three methyl groups increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, rendering 2,4,6-trimethylpyridine more basic than its parent compound, pyridine.

The pKa of the conjugate acid of 2,4,6-trimethylpyridine is approximately 7.43 at 25°C.[1] This moderate basicity is a key feature, allowing it to effectively neutralize acidic byproducts in a reaction without being overly aggressive, which could lead to unwanted side reactions.

Steric Hindrance: The Architect of Selectivity

The defining characteristic of 2,4,6-trimethylpyridine is the steric bulk created by the two methyl groups at the ortho positions (2 and 6) to the nitrogen atom. This steric hindrance physically obstructs the nitrogen's lone pair, significantly diminishing its ability to act as a nucleophile.[2] While it can readily accept a small proton, its approach to a sterically encumbered electrophilic carbon center is severely impeded. This "non-nucleophilic" nature is the primary reason for its widespread use in reactions where a base is required to deprotonate a substrate or scavenge an acid, without the risk of competing nucleophilic attack.[2]

dot graph TD { A[Steric Hindrance] --> B{Selectivity}; B --> C[Favors Elimination (E2)]; B --> D[Suppresses Substitution (SN2)]; subgraph "Reactivity Profile" C; D; end } caption: "Influence of Steric Hindrance on Reactivity"

Physical and Chemical Data at a Glance

A comprehensive understanding of a reagent's physical properties is crucial for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1] |

| Molar Mass | 121.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Aromatic, pyridine-like | |

| Boiling Point | 171-172 °C | [1] |

| Melting Point | -43 °C | |

| Density | 0.917 g/mL at 25 °C | |

| pKa (of conjugate acid) | 7.43 (at 25 °C) | [1] |

| Solubility in water | 35 g/L (20 °C) | [1] |

| Solubility in organic solvents | Miscible with ether, ethanol, methanol, acetone, chloroform, and benzene. |

Applications in Organic Synthesis: A Field-Proven Workhorse

The unique combination of moderate basicity and significant steric hindrance makes 2,4,6-trimethylpyridine an invaluable tool in a variety of organic transformations.

Dehydrohalogenation Reactions: Promoting Elimination

A primary application of 2,4,6-trimethylpyridine is in dehydrohalogenation reactions, a class of elimination reactions that form alkenes from alkyl halides.[1][2] In these reactions, a base is required to abstract a proton from a carbon atom adjacent to the halogen-bearing carbon.

The steric bulk of 2,4,6-trimethylpyridine makes it an excellent choice for promoting E2 (bimolecular elimination) reactions while minimizing competing SN2 (bimolecular nucleophilic substitution) reactions.[3][4] Less hindered bases, such as triethylamine, can sometimes act as nucleophiles, leading to the formation of unwanted substitution products. The use of a bulky base like 2,4,6-trimethylpyridine favors the abstraction of a proton, leading to the desired alkene product, often with high regioselectivity for the Zaitsev (more substituted) product, although this can be substrate-dependent.[5]

Illustrative Workflow for Dehydrohalogenation:

Experimental Protocol: Dehydrobromination of 2-Bromooctane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromooctane (1.0 eq) in anhydrous toluene (5 mL per mmol of substrate).

-

Addition of Base: Add 2,4,6-trimethylpyridine (1.5 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M aqueous HCl (2 x 10 mL) to remove the 2,4,6-trimethylpyridinium bromide salt. Subsequently, wash the organic layer with water (10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude alkene mixture by fractional distillation to yield a mixture of octene isomers.

The choice of 2,4,6-trimethylpyridine in this protocol is critical. Its steric hindrance minimizes the formation of the SN2 product (2-(2,4,6-trimethylpyridin-1-ium-1-yl)octane bromide), while its basicity is sufficient to promote the E2 elimination.

As a Non-Nucleophilic Base in Other Transformations

Beyond dehydrohalogenations, 2,4,6-trimethylpyridine is employed in a range of other reactions where a non-nucleophilic base is essential. These include:

-

Acylation and Silylation Reactions: It is used to scavenge the acid (e.g., HCl) generated during the acylation of alcohols with acyl chlorides or the silylation of alcohols with silyl chlorides. This prevents the acid from catalyzing side reactions or degrading sensitive functional groups.

-

Enolate Formation: While stronger, more hindered bases like lithium diisopropylamide (LDA) are typically used for kinetic enolate formation, 2,4,6-trimethylpyridine can be employed in specific cases where a milder, non-nucleophilic base is required.

A Note on Catalyst Scavenging

In organometallic catalysis, residual metal catalysts in the final product can be a significant issue, particularly in the pharmaceutical industry. While there are many dedicated metal scavengers, hindered amines like 2,4,6-trimethylpyridine can, in principle, be used to coordinate to and help precipitate certain metal species, facilitating their removal by filtration. However, more specialized reagents are often more effective.[6][7][8][9] A general approach to catalyst removal often involves treatment with an appropriate scavenger followed by filtration through a pad of celite or silica gel.

Synthesis of 2,4,6-Trimethylpyridine

The most common and historically significant method for the synthesis of substituted pyridines, including 2,4,6-trimethylpyridine, is the Hantzsch pyridine synthesis.[10][11][12][13][14] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.

Hantzsch Pyridine Synthesis for 2,4,6-Trimethylpyridine (Conceptual Steps):

-

Knoevenagel Condensation: Reaction of acetaldehyde with ethyl acetoacetate.

-

Enamine Formation: Reaction of a second equivalent of ethyl acetoacetate with ammonia.

-

Michael Addition: The enamine adds to the product of the Knoevenagel condensation.

-

Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form a dihydropyridine.

-

Oxidation: The dihydropyridine is oxidized to the aromatic pyridine, 2,4,6-trimethylpyridine.

dot graph TD { subgraph "Reactants" A[Acetaldehyde]; B[2x Ethyl Acetoacetate]; C[Ammonia]; end subgraph "Key Steps" D[Knoevenagel Condensation]; E[Enamine Formation]; F[Michael Addition]; G[Cyclization/Dehydration]; H[Oxidation]; end I[2,4,6-Trimethylpyridine];

} caption: "Hantzsch Pyridine Synthesis Pathway"

For laboratory and industrial-scale production, purification of commercially available 2,4,6-trimethylpyridine is often performed by distillation, sometimes over a drying agent like calcium hydride, to remove impurities.[15] Another purification method involves the formation of the sulfate salt, followed by recrystallization and subsequent liberation of the free base.[16]

Safety and Handling

2,4,6-Trimethylpyridine is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

2,4,6-Trimethylpyridine stands as a testament to the power of steric control in organic synthesis. Its unique combination of moderate basicity and pronounced steric hindrance makes it an indispensable tool for promoting elimination reactions while suppressing unwanted nucleophilic substitution. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of the principles governing its reactivity is essential for the rational design and successful execution of complex synthetic routes. The continued application of this venerable reagent underscores its enduring utility in the ongoing quest for molecular innovation.

References

- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

2,4,6-Trimethylpyridine chemical structure and bonding

<2,4,6-Trimethylpyridine (Collidine): An In-Depth Technical Guide on Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Trimethylpyridine, commonly known as 2,4,6-collidine, is a heterocyclic aromatic organic compound with the chemical formula C8H11N.[1][2] It consists of a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions.[1] This substitution pattern imparts unique steric and electronic properties, rendering it a valuable tool in organic synthesis, particularly as a sterically hindered, non-nucleophilic base.[3][4] This guide provides a comprehensive examination of the chemical structure and bonding of 2,4,6-trimethylpyridine, exploring its molecular geometry, electronic characteristics, and the influence of its methyl substituents on reactivity. We will delve into spectroscopic analysis, synthesis, and key applications, providing a robust technical resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Bonding

2,4,6-Trimethylpyridine is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.[3] The core of its structure is this heteroaromatic system, which dictates its fundamental chemical properties.

Aromaticity and Electronic Structure

The pyridine ring in 2,4,6-trimethylpyridine is aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the ring. This delocalization results in a planar ring structure with significant resonance stabilization. The nitrogen atom, being more electronegative than carbon, introduces a dipole moment to the ring, with the nitrogen atom bearing a partial negative charge and the ring carbons a partial positive charge. This electronic distribution influences its reactivity, particularly its basicity and interactions with electrophiles.

Steric Hindrance: The Defining Feature

The defining structural characteristic of 2,4,6-trimethylpyridine is the presence of three methyl groups flanking the nitrogen atom at the 2, 4, and 6 positions.[3] This substitution pattern creates significant steric hindrance around the nitrogen's lone pair of electrons.[4][5][6] This steric bulk is the primary reason for its classification as a non-nucleophilic base .[3][4] While the nitrogen's lone pair is available to accept a proton (acting as a Brønsted-Lowry base), the methyl groups physically obstruct its approach to an electrophilic carbon center, thus preventing it from acting as a nucleophile in substitution reactions.[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of 2,4,6-trimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,4,6-trimethylpyridine is relatively simple and highly characteristic. Due to the molecule's symmetry, it typically shows two distinct signals: a singlet for the six protons of the two methyl groups at the 2 and 6 positions, and a singlet for the three protons of the methyl group at the 4-position. The two aromatic protons at the 3 and 5 positions also give rise to a singlet.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule: the methyl carbons, the substituted ring carbons (C2, C4, C6), and the unsubstituted ring carbons (C3, C5).[8]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-trimethylpyridine exhibits characteristic absorption bands. These include C-H stretching vibrations from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations within the aromatic ring, and various bending vibrations that are diagnostic for substituted pyridines.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2,4,6-trimethylpyridine will show a prominent molecular ion peak (M+) at m/z 121, corresponding to its molecular weight.[2][10] Common fragmentation patterns involve the loss of methyl radicals or other small neutral molecules.

| Spectroscopic Data Summary | |

| Technique | Key Features |

| ¹H NMR | Signals for methyl protons and aromatic protons.[7] |

| ¹³C NMR | Distinct signals for methyl and aromatic carbons.[8] |

| IR Spectroscopy | C-H, C=C, and C=N stretching and bending vibrations.[9] |

| Mass Spectrometry | Molecular ion peak at m/z 121.[2][10] |

Synthesis and Purification

Synthesis of 2,4,6-Trimethylpyridine

Historically, 2,4,6-trimethylpyridine was first isolated from Dippel's oil in 1854.[1][11] A common laboratory synthesis is analogous to the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (acetaldehyde), and ammonia.[1][11]

Industrially, it can be produced through the vapor-phase reaction of acetone and ammonia over an alumina-based catalyst at high temperatures (400–500 °C), followed by purification via distillation.[3] Another method involves the Chichibabin pyridine synthesis.[3]

Caption: Industrial synthesis of 2,4,6-trimethylpyridine.

Purification Protocol

Purification is often necessary to remove impurities from the crude product. A common method involves the formation of the sulfate salt, followed by recrystallization and subsequent decomposition of the salt to regenerate the pure amine.

Step-by-Step Purification Protocol:

-

Salt Formation: Dissolve the crude 2,4,6-trimethylpyridine in a suitable solvent like industrial ethanol.[12]

-

Acidification: Slowly add concentrated sulfuric acid with stirring. This will cause the 2,4,6-trimethylpyridine sulfate to precipitate out as crystals.[12]

-

Isolation: Isolate the crystals by filtration or suction filtration.[12]

-

Washing: Wash the crystals with a suitable solvent to remove soluble impurities.[12]

-

Recrystallization: Recrystallize the sulfate salt from a suitable solvent, such as ethanol, to achieve high purity.

-

Regeneration of the Free Base: Dissolve the purified sulfate salt in water.

-

Basification: Add a strong base, such as solid sodium hydroxide, while monitoring the pH. The reaction is typically controlled at a temperature of 45-60 °C until the pH reaches 8-9.[12]

-

Extraction: The mixture will separate into two layers. The upper layer is the purified 2,4,6-trimethylpyridine, and the lower layer is an aqueous solution of sodium sulfate.[12]

-

Final Purification: Separate the layers and further purify the 2,4,6-trimethylpyridine by distillation.

Reactivity and Applications in Drug Development

The unique combination of basicity and steric hindrance makes 2,4,6-trimethylpyridine a highly valuable reagent in organic synthesis, with significant applications in the pharmaceutical industry.[13][14]

Non-Nucleophilic Base

The primary application of 2,4,6-trimethylpyridine is as a non-nucleophilic base.[3][4] It is particularly effective in promoting elimination reactions (dehydrohalogenations) over competing substitution reactions.[1][14] By scavenging the hydrogen halides formed during the reaction, it drives the equilibrium towards the formation of the alkene product.[1]

Caption: Role of 2,4,6-trimethylpyridine in dehydrohalogenation.

Solvent and Catalyst

2,4,6-Trimethylpyridine can also serve as a solvent for various organic reactions, enhancing the solubility of reactants and improving yields.[13][15] It is also used as a catalyst in certain chemical processes, including the synthesis of pharmaceuticals and agrochemicals.[13] For instance, it is employed in the cleavage of sterically hindered esters.[14][16]

Applications in Pharmaceutical Synthesis

In drug development, the precise control of chemical reactions is paramount. The use of 2,4,6-trimethylpyridine allows for selective transformations, which is crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[13] Its ability to prevent unwanted side reactions leads to cleaner reaction profiles and higher yields of the desired products. It is also used in solid-phase peptide synthesis and in the preparation of certain metal complexes.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H11N | [1][17] |

| Molar Mass | 121.18 g/mol | [1][17] |

| Appearance | Colorless to pale yellow liquid | [1][13] |

| Odor | Pyridine-like | [1] |

| Melting Point | -43 to -44.5 °C | [1][18] |

| Boiling Point | 171-172 °C | [1][18] |

| Density | 0.917 g/mL at 25 °C | [18] |

| Solubility in Water | 35 g/L at 20 °C | [1] |

| pKa of Conjugate Acid | 7.43 at 25 °C | [1] |

| Refractive Index | 1.498 at 20 °C | [18] |

Safety and Handling

2,4,6-Trimethylpyridine is a flammable liquid and vapor.[19][20] It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[19] It can cause skin and eye irritation and may cause respiratory irritation.[19]

Handling Precautions:

-

Take precautionary measures against static discharge.[19][20]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[19][20]

-

Avoid contact with skin and eyes.[19]

-

Do not eat, drink, or smoke when using this product.[19]

First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[19]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of water. Seek medical attention.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[19]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[19]

Conclusion

2,4,6-Trimethylpyridine is a cornerstone reagent in modern organic synthesis, particularly valued in the pharmaceutical industry. Its unique structure, characterized by a basic nitrogen atom shielded by three methyl groups, provides a powerful tool for chemists to control reaction pathways and achieve high selectivity. A thorough understanding of its chemical structure, bonding, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. brainly.in [brainly.in]

- 12. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. 99%, liquid, ReagentPlus<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 17. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 19. lobachemie.com [lobachemie.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2,4,6-Trimethylpyridine: From Discovery to Modern Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylpyridine, colloquially known as 2,4,6-collidine, represents a cornerstone reagent in modern organic chemistry. Its unique structural configuration—a pyridine ring flanked by three methyl groups—imparts a distinctive combination of basicity and steric hindrance, establishing it as a preeminent non-nucleophilic base. This guide provides a comprehensive exploration of its journey, from its initial discovery in the mid-19th century to its contemporary applications in complex chemical syntheses, particularly within the pharmaceutical and agrochemical industries. We will dissect its historical context, detail classical and industrial synthetic methodologies, analyze its physicochemical properties, and elucidate its mechanistic role in facilitating crucial chemical transformations. This document serves as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in chemical research and development.

Historical Milestone: The Genesis of a Reagent

The story of 2,4,6-trimethylpyridine begins not in a pristine laboratory but from the fractional distillation of crude, often esoteric, materials.

-

1854: Isolation from Dippel's Oil: The first recorded isolation of 2,4,6-trimethylpyridine was in 1854 from Dippel's oil, a complex and foul-smelling concoction produced by the destructive distillation of bones.[1][2] This origin underscores the early days of organic chemistry, where natural, albeit crude, sources were the primary reservoir of new molecular entities.

-

Nomenclature and Isomerism: The compound belongs to the family of "collidines," a trivial name for the trimethyl derivatives of pyridine.[3] There are six constitutional isomers of trimethylpyridine, but the 2,4,6-isomer (also known as sym-collidine) is the most well-known and synthetically useful due to its unique steric properties.[1][3]

-

1882: The Hantzsch Synthesis - A Rational Approach: A pivotal moment in pyridine chemistry was the development of the Hantzsch pyridine synthesis by German chemist Arthur Rudolf Hantzsch in 1881-1882.[4][5][6] This multi-component reaction provided the first rational and predictable method for constructing the pyridine ring, enabling the synthesis of 2,4,6-trimethylpyridine and its derivatives from simple acyclic precursors.[4][6] This discovery shifted the accessibility of such compounds from mere isolation to deliberate chemical construction, paving the way for their systematic study and application.

Synthesis and Purification: From Benchtop to Industrial Scale

The methods for producing 2,4,6-trimethylpyridine have evolved significantly, from classical laboratory procedures to highly optimized industrial processes.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis remains a fundamentally important method for creating substituted pyridines. The synthesis of 2,4,6-trimethylpyridine is a classic example, involving the condensation of two equivalents of a β-ketoester (ethyl acetoacetate), one equivalent of an aldehyde (acetaldehyde), and a nitrogen source (ammonia).[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[4][6]

The elegance of this reaction lies in its convergence, building a complex heterocyclic system in a single pot from simple, readily available starting materials.[4]

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Industrial Manufacturing and Purification

While the Hantzsch synthesis is instructive, modern industrial production often relies on catalytic gas-phase reactions for efficiency and scale.

-

Catalytic Condensation: A primary industrial route involves the reaction of acetone with ammonia at high temperatures over a catalyst.[5][7] This process can be optimized to produce high yields of 2,4,6-trimethylpyridine.[7] Various patents describe single-pass or two-stage processes designed to maximize purity and yield, often involving an intermediate like 2,2,4,6-tetramethyl-1,2-dihydropyridine.[7][8]

-

Purification via Sulfonation: A common and effective method for purifying crude 2,4,6-trimethylpyridine, especially to separate it from close-boiling isomers, is through the formation of its sulfate salt.[9] The basic pyridine nitrogen reacts with sulfuric acid in a solvent like ethanol, causing the 2,4,6-trimethylpyridine sulfate to crystallize. This salt can be filtered and recrystallized to a high purity. The purified salt is then treated with a base (e.g., aqueous ammonia or sodium hydroxide) to liberate the free, highly pure 2,4,6-trimethylpyridine.[9]

Physicochemical Properties and Characterization

The utility of 2,4,6-trimethylpyridine is a direct consequence of its physical and chemical properties.

Key Physical Data

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molar Mass | 121.18 g·mol⁻¹[1] |

| Appearance | Colorless to pale yellow liquid[10] |

| Odor | Distinctive, pyridine-like[1][10] |

| Melting Point | -44.5 °C[1] |

| Boiling Point | 171–172 °C[1] |

| Density | 0.913 - 0.917 g·mL⁻¹ at 20-25 °C[11][12] |

| pKa (of conjugate acid) | 7.43 (at 25 °C)[1] |

| Solubility in Water | 35 g·L⁻¹ at 20 °C[1] |

| Solubility (Organic) | Miscible with ether, ethanol, chloroform, benzene[5][13] |

The Sterically Hindered Non-Nucleophilic Base

The defining characteristic of 2,4,6-trimethylpyridine is its role as a non-nucleophilic base .[14][15]

-

Basicity: The nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base (a proton acceptor). Its pKa of 7.43 indicates it is a moderately strong organic base, capable of neutralizing strong acids.[1]

-

Steric Hindrance: The two methyl groups at the ortho positions (2 and 6) act as bulky guards, sterically shielding the nitrogen atom.[14] This physical barrier prevents the nitrogen from acting as a nucleophile (i.e., attacking an electron-deficient carbon center).[14][15]

-

Causality: This combination is exceptionally useful in organic synthesis. It allows 2,4,6-trimethylpyridine to selectively remove a proton (act as a base) without participating in unwanted side reactions like SN2 substitution (acting as a nucleophile). This selectivity is crucial for controlling reaction pathways, particularly in elimination reactions.[15]

Caption: Steric hindrance allows proton access but blocks nucleophilic attack.

Core Applications in Synthesis and Drug Development

The unique properties of 2,4,6-trimethylpyridine have made it an indispensable tool for synthetic chemists.

-

Dehydrohalogenation Reactions: Its most common application is to promote elimination reactions by scavenging the hydrogen halide (e.g., HCl, HBr) formed.[1][12][13] By irreversibly neutralizing the acid, it drives the equilibrium towards the alkene product. Its non-nucleophilic nature prevents it from competing with the elimination pathway.

-

Catalysis and Proton Scavenging: In a wide range of reactions, including esterifications, acylations, and silylations, 2,4,6-trimethylpyridine is used as an acid scavenger.[16] For example, in peptide chemistry, it is used as a mild base to minimize racemization during coupling reactions, a critical consideration in drug development.[]

-

Specialized Solvent: It can serve as a high-boiling point solvent for specific reactions, such as the cleavage of sterically hindered esters using anhydrous lithium iodide.[12][13][18]

-

Electron Microscopy: Beyond synthesis, it has found a niche application as a buffering agent for fixatives like osmium tetroxide in the preparation of biological samples for electron microscopy.[13][18]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples for laboratory-scale synthesis and purification.

Protocol 1: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dicarbethoxy-4-methyl-1,4-dihydropyridine

This protocol outlines the synthesis of the dihydropyridine intermediate. The subsequent oxidation and decarboxylation steps to yield 2,4,6-trimethylpyridine are complex and typically performed under different conditions.

Materials:

-

Ethyl acetoacetate (2.0 equiv)

-

Acetaldehyde (1.0 equiv)

-

Ammonium hydroxide (conc., 1.1 equiv)

-

Ethanol (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Combine ethyl acetoacetate (2.0 equiv) and ethanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add concentrated ammonium hydroxide (1.1 equiv) with stirring.

-

To this mixture, add acetaldehyde (1.0 equiv) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Gently warm the reaction mixture to 40-50 °C for 1 hour to ensure completion.

-

Cool the mixture to room temperature and then in an ice bath to induce crystallization of the dihydropyridine product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Purification of Commercial 2,4,6-Trimethylpyridine via the Sulfate Salt

Materials:

-

Crude 2,4,6-trimethylpyridine (1.0 equiv)

-

Ethanol (industrial grade)

-

Concentrated sulfuric acid (98%, ~0.5 equiv)

-

Sodium hydroxide solution (e.g., 20% w/v) or aqueous ammonia

-

Separatory funnel, beaker, filtration apparatus

Procedure:

-

Dissolve the crude 2,4,6-trimethylpyridine in 2-3 volumes of ethanol in a beaker.

-

In a separate flask, carefully dilute concentrated sulfuric acid (~0.5 equiv) with an equal volume of ethanol, cooling the flask in an ice bath.

-

Slowly and with vigorous stirring, add the ethanolic sulfuric acid solution to the collidine solution. A thick white precipitate of 2,4,6-trimethylpyridine sulfate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline salt by vacuum filtration and wash the filter cake with cold ethanol.

-

For higher purity, the salt can be recrystallized by dissolving it in a minimal amount of hot water and reprecipitating with ethanol.[9]

-

Suspend the purified salt in water and, with stirring, slowly add sodium hydroxide solution until the pH is strongly basic (pH > 10). The free 2,4,6-trimethylpyridine will separate as an oily upper layer.[9]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous potassium carbonate or magnesium sulfate.

-

The final product can be purified by fractional distillation to yield high-purity 2,4,6-trimethylpyridine.

Conclusion

From its humble origins as a component of distilled bone oil, 2,4,6-trimethylpyridine has evolved into a highly versatile and indispensable reagent. Its discovery and the subsequent development of rational syntheses, most notably by Hantzsch, marked a significant advancement in heterocyclic chemistry. Today, its unique ability to function as a strong, sterically hindered non-nucleophilic base makes it a critical tool for controlling reactivity and maximizing yields in complex organic syntheses. For researchers and professionals in drug development and materials science, a thorough understanding of the history, properties, and applications of 2,4,6-trimethylpyridine is fundamental to modern synthetic strategy and innovation.

References

- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. Collidine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 2,4,6-Trimethylpyridine [drugfuture.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. US4701529A - Single pass process for making trimethyl pyridine - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 99%, liquid, ReagentPlus<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 12. Cloprop,pineapple growth regulator | Tocopharm [tocopharm.com]

- 13. 2,4,6-Trimethylpyridine (Collidine) |For Research [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. grokipedia.com [grokipedia.com]

- 16. nbinno.com [nbinno.com]

- 18. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

Spectroscopic data of 2,4,6-Trimethylpyridine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Trimethylpyridine

As a cornerstone reagent in organic synthesis, 2,4,6-trimethylpyridine, commonly known as 2,4,6-collidine, serves as a sterically hindered non-nucleophilic base. Its efficacy in promoting elimination reactions and scavenging protons without interfering with reactive centers makes it invaluable.[1] An unambiguous confirmation of its structure and purity is paramount for reproducible and reliable results in research and drug development. This guide provides a detailed analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—that define 2,4,6-trimethylpyridine, grounded in the principles of structural chemistry.

Molecular Structure and Symmetry

2,4,6-Trimethylpyridine (C₈H₁₁N) possesses a pyridine core with methyl groups at the 2, 6 (alpha), and 4 (gamma) positions.[1] This substitution pattern results in a high degree of molecular symmetry (C₂ᵥ point group), which is a critical factor in interpreting its spectroscopic output. The two methyl groups at the 2 and 6 positions are chemically equivalent, as are the two protons on the aromatic ring at the 3 and 5 positions. This symmetry simplifies the expected NMR spectra, reducing the number of unique signals.

Caption: Molecular structure of 2,4,6-Trimethylpyridine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4,6-trimethylpyridine, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy

Expertise & Experience: The symmetry of 2,4,6-trimethylpyridine dictates a simple ¹H NMR spectrum. We expect only two signals: one for the two equivalent aromatic protons (at C3 and C5) and one for the nine protons of the three methyl groups. Although the methyl groups at C2/C6 and C4 are in different chemical environments, their chemical shifts are often very similar and may appear as a single, slightly broadened peak or two very closely spaced peaks in lower-field instruments. However, high-resolution NMR reveals distinct signals.

Data Presentation:

| Signal Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

|---|---|---|---|

| C3-H , C5-H | ~6.77 ppm | Singlet (s) | 2H |

| C4-CH ₃ | ~2.24 ppm | Singlet (s) | 3H |

| C2-CH ₃, C6-CH ₃ | ~2.47 ppm | Singlet (s) | 6H |

Data sourced from ChemicalBook.[2]

Interpretation:

-

Aromatic Protons (6.77 ppm): The two protons on the pyridine ring appear as a singlet. The absence of splitting (coupling) is a key identifier, as each proton only has a non-proton neighbor (C or N) on one side and an equivalent proton too far away for significant coupling. Their downfield shift is characteristic of aromatic protons.

-

Methyl Protons (2.24 ppm & 2.47 ppm): The protons on the three methyl groups also appear as singlets because there are no adjacent protons to couple with. The methyl groups at the C2 and C6 positions (~2.47 ppm) are slightly downfield compared to the C4 methyl group (~2.24 ppm) due to the anisotropic effect of the nitrogen atom in the pyridine ring.[2][3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2,4,6-trimethylpyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Expertise & Experience: The molecular symmetry also simplifies the proton-decoupled ¹³C NMR spectrum. We expect to see only four distinct signals corresponding to the four unique carbon environments: C2/C6, C3/C5, C4, and the methyl carbons. As with the proton spectrum, the methyl carbons at C2/C6 and C4 can have very close chemical shifts.

Data Presentation:

| Signal Assignment | Chemical Shift (δ) in CDCl₃ |

|---|---|

| C 2, C 6 | ~157 ppm |

| C 4 | ~147 ppm |

| C 3, C 5 | ~121 ppm |

| C 2-C H₃, C 6-C H₃ | ~24 ppm |

| C 4-C H₃ | ~21 ppm |

Assignments are based on typical chemical shifts for substituted pyridines.[4][5]

Interpretation:

-

Aromatic Carbons (121-157 ppm): The carbons of the pyridine ring resonate in the typical downfield region for aromatic systems. The carbons directly bonded to the electronegative nitrogen (C2, C6) are the most downfield. The C4 carbon is also significantly downfield, while the C3 and C5 carbons are the most upfield of the ring carbons.

-

Methyl Carbons (21-24 ppm): The methyl group carbons appear in the aliphatic region of the spectrum, as expected.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For 2,4,6-trimethylpyridine, the key vibrational modes are associated with the aromatic ring and the C-H bonds of the ring and methyl groups.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3050-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2850 | Aliphatic C-H Stretch (methyl) | Strong |

| ~1600, ~1475 | Aromatic C=C and C=N Ring Stretch | Medium-Strong |

| ~1375 | C-H Bend (methyl) | Medium |

Data sourced from the NIST Chemistry WebBook and typical IR correlation tables.[6]

Interpretation:

-

C-H Stretching Region (3100-2850 cm⁻¹): The spectrum clearly distinguishes between aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds from the methyl groups (below 3000 cm⁻¹).

-

Fingerprint Region (<1600 cm⁻¹): The strong absorptions around 1600 cm⁻¹ are characteristic of the pyridine ring stretching vibrations (both C=C and C=N bonds). The C-H bending vibrations provide further confirmation of the methyl groups.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a single drop of neat liquid 2,4,6-trimethylpyridine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

-

Processing: The instrument software automatically performs a background subtraction to provide the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and structural information based on its fragmentation pattern. The stability of the aromatic ring in 2,4,6-trimethylpyridine heavily influences how it fragments.

Data Presentation:

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 121 | [M]⁺˙ (Molecular Ion) | High |

| 120 | [M-H]⁺ | Base Peak (100%) |

| 106 | [M-CH₃]⁺ | Medium |

| 79 | [C₆H₅N]⁺˙ | Low |

Data sourced from the NIST Chemistry WebBook.[6]

Interpretation:

-

Molecular Ion ([M]⁺˙ at m/z 121): A strong molecular ion peak is observed at m/z 121, corresponding to the molecular weight of C₈H₁₁N.

-

Base Peak ([M-H]⁺ at m/z 120): The most abundant ion (base peak) is found at m/z 120. This corresponds to the loss of a single hydrogen radical. This is a classic fragmentation pathway for alkyl-substituted aromatic rings. The loss of a hydrogen atom from one of the alpha-methyl groups (C2 or C6) results in a highly stable, resonance-stabilized cation.

-

Other Fragments: The peak at m/z 106 represents the loss of a methyl radical ([M-CH₃]⁺), another common fragmentation for methylated aromatics.

Caption: Primary fragmentation pathways for 2,4,6-Trimethylpyridine in EI-MS.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of 2,4,6-trimethylpyridine (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Parameters: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., hold at 50°C for 1 min, then ramp to 250°C at 10°C/min).

-

MS Parameters: Set the ion source to 70 eV. Acquire mass spectra over a range of m/z 40-300.

-

Data Analysis: Identify the GC peak corresponding to 2,4,6-trimethylpyridine and analyze the associated mass spectrum.

Summary

The spectroscopic profile of 2,4,6-trimethylpyridine is uniquely defined by a combination of these techniques. The simple ¹H and ¹³C NMR spectra are direct consequences of its molecular symmetry. The IR spectrum confirms the presence of aromatic and aliphatic C-H bonds and the pyridine core. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by the loss of a hydrogen radical to form a stable cation. Together, these data provide a robust and definitive analytical signature for this essential synthetic reagent.

References

- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Collidine(108-75-8) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 6. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,4,6-Trimethylpyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2,4,6-trimethylpyridine, a critical reagent in modern organic synthesis and drug development. We will delve into its fundamental properties, nomenclature, synthesis, and key applications, offering field-proven insights into its practical use.

Core Identification and Nomenclature

2,4,6-Trimethylpyridine is a heterocyclic aromatic organic compound. It consists of a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions.[1] This substitution pattern is crucial to its unique chemical properties.

-

IUPAC Name : 2,4,6-trimethylpyridine[2]

-

CAS Number : 108-75-8[3]

-

Common Synonyms : 2,4,6-Collidine, sym-Collidine, γ-Collidine[4][5]

The term "collidine" refers to any trimethyl-substituted pyridine, and 2,4,6-trimethylpyridine is the most common and symmetrical isomer.[1] The "sym-" prefix in "sym-collidine" highlights this symmetrical substitution pattern.

Caption: Chemical structure of 2,4,6-Trimethylpyridine.

Physicochemical Properties

Understanding the physical and chemical properties of 2,4,6-trimethylpyridine is essential for its effective use in experimental design. It is a colorless to pale yellow liquid with a characteristic pungent, amine-like odor.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [4] |

| Molecular Weight | 121.18 g/mol | |

| Density | 0.917 g/mL at 25 °C | |

| Boiling Point | 171-172 °C | |

| Melting Point | -43 °C | |

| Flash Point | 55 °C (closed cup) | |

| pKa | 6.69 at 25 °C | [5] |

| Solubility | Slightly miscible with water; miscible with ether, ethanol, methanol, acetone, chloroform, and benzene. | [7][8] |

| Refractive Index | n20/D 1.498 |

Synthesis and Purification

Historically, 2,4,6-trimethylpyridine was first isolated from Dippel's oil in 1854.[9] Modern laboratory and industrial syntheses are well-established:

-

Hantzsch Pyridine Synthesis : A classical method involving the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (acetaldehyde), and ammonia.[1][9]

-

Catalytic Cyclization : Industrially, it is often produced through the vapor-phase reaction of acetone and ammonia over alumina-based catalysts at high temperatures (400–500 °C), followed by purification via distillation.[6]

A common purification method involves the formation of its sulfate salt, which can be crystallized and subsequently decomposed to yield the pure amine.[10]

Chemical Reactivity and Core Applications

The utility of 2,4,6-trimethylpyridine in organic synthesis stems from its unique combination of basicity and steric hindrance.

Non-Nucleophilic Base

The three methyl groups, particularly those at the 2 and 6 positions (the α-positions), sterically hinder the nitrogen atom's lone pair of electrons.[6] This steric shield prevents the nitrogen from acting as a nucleophile and attacking electrophilic centers, a common side reaction with less hindered amine bases. However, the lone pair remains available to accept a proton, making it an effective, moderately strong base (pKa of its conjugate acid is ~7.4).

This property is invaluable in reactions that generate acid byproducts, such as HCl or HBr, where a base is needed to neutralize the acid and drive the reaction to completion without interfering with the primary transformation.[11][12]

Caption: Role of 2,4,6-trimethylpyridine as an acid scavenger.

Key Applications in Drug Development

-

Dehydrohalogenation Reactions : It is widely used to promote elimination reactions, forming alkenes from alkyl halides.[11][12]

-

Acylation and Silylation : In the protection of alcohols as esters or silyl ethers, 2,4,6-trimethylpyridine is an excellent choice to scavenge the HCl or triflic acid generated. Its non-nucleophilicity prevents catalysis of side reactions.

-

Specialty Solvent : It can serve as a solvent for specific reactions, such as the cleavage of sterically hindered esters.[11][12]

-

Ligand in Coordination Chemistry : It is used in the synthesis of metal complexes, such as those with gold and platinum group metals.

-

Buffer Component : It can be used to prepare buffer solutions for biochemical assays and as a fixative for electron microscopy.[13]

Safety, Handling, and Storage

2,4,6-Trimethylpyridine is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[14] It causes skin and serious eye irritation.[14]

-

Handling : Work in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Use non-sparking tools and take precautionary measures against static discharge.[16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[17] It is incompatible with strong oxidizing agents and strong acids.[6][15]

-

First Aid : In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth. Seek immediate medical attention in all cases of significant exposure.[14][15]

Example Experimental Protocol: Silylation of a Primary Alcohol

This protocol describes a typical procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl), where 2,4,6-trimethylpyridine serves as the acid scavenger.

Objective : To synthesize a TBDMS ether from a primary alcohol.

Materials :

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

2,4,6-Trimethylpyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Caption: Workflow for a typical silylation reaction.

Step-by-Step Procedure :

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

-

Addition of Base : Add 2,4,6-trimethylpyridine (1.5 eq) to the solution and stir for 5 minutes.

-

Addition of Silylating Agent : Dissolve TBDMSCl (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup : Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing : Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS ether.

-

Characterization : Confirm the structure and purity of the product using analytical techniques such as NMR and mass spectrometry.

Conclusion

2,4,6-Trimethylpyridine, or 2,4,6-collidine, is a cornerstone reagent for the modern synthetic chemist. Its defining feature as a sterically hindered, non-nucleophilic base makes it an indispensable tool for a wide range of chemical transformations, particularly in the synthesis of complex molecules central to drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its successful application in the laboratory.

References

- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4,6-Trimethylpyridine [drugfuture.com]

- 6. Page loading... [guidechem.com]

- 7. 2,4,6-Trimethylpyridine (Collidine) |For Research [benchchem.com]

- 8. 2,4,6-Collidine, 99% | Fisher Scientific [fishersci.ca]

- 9. brainly.in [brainly.in]

- 10. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 2,4,6-Trimethylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4,6-Trimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylpyridine, commonly known as sym-collidine, is a sterically hindered heterocyclic amine widely employed as a non-nucleophilic base and a specialized solvent in organic synthesis, pharmaceutical development, and materials science.[1][2][3] Its efficacy in these roles is fundamentally governed by its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of 2,4,6-trimethylpyridine, grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of its solubility, present available quantitative and qualitative data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for laboratory applications.

Introduction: The Molecular Profile of 2,4,6-Trimethylpyridine

2,4,6-Trimethylpyridine (C₈H₁₁N) is a derivative of pyridine with three methyl groups substituting the hydrogen atoms at the 2, 4, and 6 positions of the aromatic ring.[4] This substitution pattern imparts a unique combination of steric hindrance and electronic properties that define its chemical behavior.

Key Physicochemical Properties:

The methyl groups at the 2 and 6 positions sterically shield the nitrogen atom's lone pair of electrons. This hindrance significantly reduces its nucleophilicity, preventing it from participating in many common side reactions (e.g., alkylation), while preserving its basicity (pKa of 7.43).[1][7] It is this characteristic that makes it an invaluable "proton scavenger" in reactions that generate acid byproducts, such as dehydrohalogenations and acylations.[5][8] Understanding its solubility is therefore paramount to optimizing reaction conditions and maximizing product yields.

The Science of Solubility: Intermolecular Forces at Play

The solubility of any solute in a given solvent is dictated by the fundamental principle of "like dissolves like."[9] This adage is a simplified expression of the thermodynamics of mixing, where dissolution is favored if the energy of the new solute-solvent interactions is comparable to or greater than the sum of the pre-existing solute-solute and solvent-solvent interactions. These interactions are governed by intermolecular forces.

2,4,6-Trimethylpyridine's solubility profile is a result of a balance between:

-

Van der Waals Forces (London Dispersion Forces): The primary interaction for non-polar molecules. The sizable, electron-rich aromatic ring and the three methyl groups of collidine provide a significant surface area for these temporary, induced-dipole interactions. This explains its excellent solubility in non-polar solvents.[10]

-

Dipole-Dipole Interactions: The nitrogen atom introduces a permanent dipole into the molecule. This allows for electrostatic attraction with other polar molecules.

-

Hydrogen Bonding: As a tertiary amine, the nitrogen atom in collidine can act as a hydrogen bond acceptor, interacting with protic solvents (e.g., alcohols) that can donate a hydrogen atom. It cannot, however, act as a hydrogen bond donor.

The interplay of these forces determines its miscibility with different solvent classes. Its hydrophobic character, driven by the pyridine ring and methyl groups, ensures good solubility in hydrocarbons and ethers, while its ability to accept hydrogen bonds allows for solubility in certain polar solvents.[10]

Caption: Intermolecular forces governing collidine solubility.

Solubility Data for 2,4,6-Trimethylpyridine

While extensive quantitative data across a wide range of temperatures is not always readily available in a single source, a compilation of reported qualitative and quantitative solubility information provides a strong practical guide.

| Solvent Class | Solvent Name | Solubility | Reference(s) |

| Polar Protic | Water | 35 g/L (at 20 °C); solubility decreases with increasing temperature | [4][5][11] |

| Methanol | Soluble / Miscible | [6][8][11][12] | |

| Ethanol | Soluble / Miscible | [6][8][11][12] | |

| Polar Aprotic | Chloroform | Soluble / Miscible | [6][8][11][12] |

| Acetone | Miscible | [8][11] | |

| Diethyl Ether | Miscible | [6][8][11][12] | |

| Non-Polar | Benzene | Soluble / Miscible | [6][8][11][12] |

| Toluene | Soluble / Miscible | [6][8][11][12] | |

| Hydrocarbons (general) | Excellent solubility | [10] | |

| Acids | Dilute Acids | Soluble (forms a salt) | [6][11][12] |

Note: "Soluble" and "Miscible" are often used interchangeably for liquids. Miscibility implies solubility in all proportions.[9] The data indicates that 2,4,6-trimethylpyridine is a versatile solvent, miscible with most common organic solvents.[8] Its solubility in dilute acids is a result of an acid-base reaction to form a highly polar, water-soluble collidinium salt.

Experimental Protocol for Solubility Determination

For novel solvent systems or precise temperature-dependent data, experimental determination is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of 2,4,6-trimethylpyridine in a selected organic solvent at a specific temperature.

Materials:

-

2,4,6-Trimethylpyridine (≥99% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined caps

-

Calibrated pipettes or syringes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Prepare Supersaturated Mixtures: In a series of glass vials, add a known volume or mass of the chosen organic solvent. Add an excess amount of 2,4,6-trimethylpyridine to each vial. The goal is to create a two-phase system with a distinct layer of undissolved collidine, ensuring the solvent is saturated.

-

Causality: Starting with a supersaturated solution and allowing it to equilibrate by precipitating the excess solute ensures that true thermodynamic equilibrium is reached more reliably than by approaching it from an unsaturated state.

-

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[10] Sufficient agitation and time are required for the dissolution and precipitation processes to reach a steady state, defining the solubility limit.

-

Part B: Sample Analysis

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours (e.g., 2-4 hours) to allow the two phases to separate completely.

-

Trustworthiness: This step is crucial to avoid contaminating the saturated solvent phase with undissolved solute, which would lead to an overestimation of solubility.

-

-

Aliquoting: Carefully extract a precise aliquot (a known volume or mass) from the clear, saturated solvent phase (the top or bottom layer, depending on densities). Be extremely careful not to disturb the interface or transfer any of the undissolved phase.

-

Dilution and Quantification: Dilute the aliquot with a known amount of the pure solvent to a concentration that falls within the linear range of the chosen analytical instrument. Analyze the diluted sample using a pre-calibrated method (e.g., GC-FID) to determine the concentration of 2,4,6-trimethylpyridine.

-

Causality: A calibration curve constructed with standards of known concentration is essential for accurately converting the instrumental signal into a concentration value.

-

Part C: Calculation

-

Calculate Solubility: Using the measured concentration and the dilution factor, calculate the original concentration of 2,4,6-trimethylpyridine in the saturated solvent. Express the result in standard units such as g/100 mL, mol/L, or mass fraction.

Caption: Experimental workflow for solubility determination.

Practical Implications in Research and Drug Development

The broad solubility of 2,4,6-trimethylpyridine in organic solvents is key to its utility.

-

Homogeneous Reaction Media: As a solvent itself, it can dissolve a wide range of organic reactants, creating a homogeneous environment essential for efficient chemical transformations.[3][13]

-

Dehydrohalogenation Reactions: In its role as an acid scavenger, its solubility in the reaction solvent (e.g., toluene, chloroform) is critical. It must remain in the same phase as the reactants to neutralize the generated HCl, HBr, or HI, driving the reaction to completion.[5]

-

Cleavage of Hindered Esters: 2,4,6-trimethylpyridine is used as a solvent for the cleavage of sterically hindered esters using anhydrous lithium iodide.[5][13] Its ability to dissolve the ionic salt (LiI) is crucial for this application.[13]

-

Pharmaceutical Formulations: While less common in final formulations, understanding the solubility of related pyridine-containing active pharmaceutical ingredients (APIs) is critical. The principles governing collidine's solubility can inform solvent selection for crystallization, purification, and delivery systems for these APIs.

By understanding and leveraging the specific solubility characteristics of 2,4,6-trimethylpyridine, researchers can optimize reaction conditions, improve product purity, and design more effective synthetic routes.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 5. 2,4,6-Collidine CAS#: 108-75-8 [m.chemicalbook.com]

- 6. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 8. 2,4,6-Trimethylpyridine (Collidine) |For Research [benchchem.com]

- 9. chem.ws [chem.ws]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. 2,4,6-Trimethylpyridine [drugfuture.com]

- 13. nbinno.com [nbinno.com]

Theoretical studies of 2,4,6-Trimethylpyridine

An In-Depth Technical Guide to the Theoretical Study of 2,4,6-Trimethylpyridine

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). Aimed at researchers, chemists, and drug development professionals, this document delves into the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this important heterocyclic compound. We explore the rationale behind selecting specific computational methods, such as Density Functional Theory (DFT), and provide a self-validating workflow for performing these calculations. Key analyses, including optimized molecular geometry, vibrational frequency analysis (FT-IR/Raman), Frontier Molecular Orbital (HOMO-LUMO) theory, and Molecular Electrostatic Potential (MEP) mapping, are discussed in detail. The overarching goal is to demonstrate how theoretical studies provide invaluable, atom-level insights into the reactivity and behavior of 2,4,6-trimethylpyridine, complementing experimental findings and guiding rational molecular design.

Introduction: The Significance of 2,4,6-Trimethylpyridine

2,4,6-Trimethylpyridine is a heterocyclic aromatic organic compound consisting of a pyridine ring substituted with three methyl groups.[1][2] It is the most common isomer of collidine and presents as a colorless to pale yellow liquid with a characteristic pungent odor.[1][3]

In the realm of organic synthesis, 2,4,6-trimethylpyridine is highly valued as a sterically hindered, non-nucleophilic base.[3] The three methyl groups, positioned at the alpha (2,6) and gamma (4) positions relative to the nitrogen atom, create significant steric bulk around the nitrogen's lone pair of electrons. This structural feature impedes the nitrogen from acting as a nucleophile and participating in substitution reactions, while still allowing it to function effectively as a proton scavenger. This property makes it an indispensable tool in various chemical transformations, such as dehydrohalogenations, where it neutralizes the acid byproduct without interfering with the primary reaction.[1] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and as a catalyst.[3][][5]

Given its utility, a deep understanding of its molecular structure, electron distribution, and reactivity is paramount. While experimental techniques provide crucial data, theoretical studies offer a powerful complementary approach. Computational chemistry allows us to build a predictive model of the molecule, exploring its properties at a quantum level to understand the causality behind its unique chemical behavior.

Physicochemical Properties

A baseline understanding of the physical properties of 2,4,6-trimethylpyridine is essential context for any theoretical investigation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [][6][7][8][9] |

| Molecular Weight | 121.18 g/mol | [1][][7][9] |

| Appearance | Colorless to pale yellow liquid | [3][10] |

| Melting Point | -44.5 °C to -43 °C | [1][9][11] |

| Boiling Point | 170.4 °C to 172 °C | [1][7][9][11] |

| Density | ~0.917 g/mL at 25 °C | [11] |

| pKa | 6.69 | [7] |

| CAS Number | 108-75-8 | [7][8][9] |

Core Theoretical Methodologies

The foundation of a modern theoretical investigation of a molecule like 2,4,6-trimethylpyridine lies in quantum chemical calculations. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The Power of Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) has become the workhorse of computational chemistry.

-

Expertise & Rationale : Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This approach provides an exceptional balance of computational efficiency and accuracy, making it ideal for the systems typically encountered in synthetic and medicinal chemistry. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a widely used and well-validated choice for calculating the geometric, vibrational, and electronic properties of organic compounds.[12][13]

-

Choosing a Basis Set : The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of the calculation.

-

Pople Style Basis Sets : A common starting point is a Pople-style basis set like 6-31G(d) . The "6-31G" describes the core and valence electrons, while the "(d)" (or an asterisk, *) adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bond shapes.

-

For higher accuracy, especially for properties involving anions or weak interactions, a more extensive basis set like 6-311+G(d,p) is recommended. The "+" adds diffuse functions to better describe loosely held electrons, and the "(d,p)" adds polarization functions to both heavy atoms and hydrogens.[12]

-

A Self-Validating Computational Workflow

Every theoretical protocol must be a self-validating system to ensure the results are physically meaningful. The following workflow represents a standard and trustworthy procedure for analyzing 2,4,6-trimethylpyridine.

-

Step 1: Initial Structure Input : Construct a 3D model of 2,4,6-trimethylpyridine using molecular modeling software. The initial bond lengths and angles can be based on standard values.

-

Step 2: Geometry Optimization : Perform a geometry optimization calculation (e.g., using the B3LYP functional and a 6-31G(d) basis set). This process systematically adjusts the positions of the atoms to find the lowest energy conformation (the most stable structure) on the potential energy surface.

-

Step 3: Vibrational Frequency Analysis : Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This is a critical validation step.

-

Trustworthiness Check : A true energy minimum is confirmed if the calculation yields zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the structure is not stable and requires further optimization or structural adjustment.

-

-

Step 4: Property Calculations : With a validated stable structure, further calculations can be performed to determine electronic properties, such as HOMO-LUMO orbitals, molecular electrostatic potential, and NMR chemical shifts.

Caption: A standard workflow for computational analysis.

Analysis of Molecular Structure and Electronic Properties

Optimized Molecular Geometry

A geometry optimization provides the equilibrium structure of the molecule in the gas phase. The resulting bond lengths and angles can be compared with experimental data (e.g., from X-ray crystallography) to validate the chosen level of theory.

Caption: Molecular structure of 2,4,6-trimethylpyridine.

Vibrational Analysis: Interpreting FT-IR and Raman Spectra

The frequency calculation not only validates the structure but also predicts the vibrational modes of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretch, ring breathing) and has a calculated IR and/or Raman intensity. This theoretical spectrum is invaluable for interpreting experimental FT-IR and Raman data, allowing for precise assignment of observed peaks to their underlying vibrational modes.[12][14]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]

-

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

-

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[13][16] A small gap suggests the molecule is more reactive.

For 2,4,6-trimethylpyridine, the HOMO is expected to have significant density on the nitrogen atom and the π-system of the aromatic ring, reflecting its basicity. The HOMO-LUMO gap calculation helps quantify its overall reactivity.

Caption: HOMO-LUMO interaction dictates chemical reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface.

-

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These are sites prone to electrophilic attack. In 2,4,6-trimethylpyridine, the most negative region is expected around the nitrogen atom's lone pair.

-

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These are sites prone to nucleophilic attack.

-

Green Regions : Represent neutral potential.